molecular formula C17H18N2O2S B2731989 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide CAS No. 943006-93-7

4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide

Cat. No. B2731989
M. Wt: 314.4
InChI Key: QYICZKGWVKXVTD-UHFFFAOYSA-N
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Description



  • 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide is an organic compound with the chemical formula C₁₇H₁₈N₂O₂S .

  • It belongs to the class of benzenesulfonamides, which contain a sulfonamide group linked to a benzene ring.

  • The compound is an oily, odorless, and colorless liquid at ambient temperatures.

  • It is used as a plasticizer in the production of nylon, polycarbonates, and other polymer products.





  • Synthesis Analysis



    • The synthesis pathway for this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic details for this compound.





  • Molecular Structure Analysis



    • The molecular structure consists of a tert-butyl group, a cyanophenyl group, and a benzenesulfonamide group.

    • The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and properties.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound would depend on the reaction conditions and other reactants.

    • Without detailed information, I cannot provide specific reaction pathways.





  • Physical And Chemical Properties Analysis



    • Boiling Point: 314°C

    • Flash Point: >150°C (closed cup)

    • Solubility in Water: Slight

    • Stability: Stable under normal conditions; avoid strong oxidizing agents and acids.




  • Scientific Research Applications

    Catalytic Applications in Oxidation Reactions

    One of the applications of related sulfonamide compounds is in catalysis, specifically in the oxidation of olefins. For instance, 4-tert-Butylbenzenesulfonamide-substituted iron phthalocyanine has been designed considering solubility and stability, which are crucial for potential oxidation catalysts. This compound exhibits remarkable stability under oxidative conditions and has been used in the oxidation of cyclohexene and styrene, leading to the formation of allylic ketone and benzaldehyde, respectively (Umit Işci et al., 2014).

    Crystal Structure Analysis

    In crystallography, the reaction between 4-tert-butylphenyl sulfonyl chloride and various amines has led to the formation of compounds like 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. These compounds have been analyzed for their crystal structure, revealing extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds, which are significant for understanding molecular interactions and designing new materials (K. Balu & R. Gopalan, 2013).

    Bioactivity and Pharmaceutical Applications

    Sulfonamide derivatives have been studied for their bioactivity, including their inhibitory effects on carbonic anhydrase enzymes, which are significant for developing treatments for conditions such as glaucoma, epilepsy, and cancer. For example, 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibition against human carbonic anhydrase isoenzymes, indicating their potential as therapeutic agents (H. Gul et al., 2016).

    Safety And Hazards



    • Occupational exposure may occur during manufacturing or use in polymer production.

    • Potential health effects include central nervous system depression, liver damage, and reduced fertility.

    • Benzenesulfonamide, n-butyl-, is not readily biodegradable and may pose risks to aquatic organisms.

    • Proper handling procedures and protective equipment are essential to minimize exposure.




  • Future Directions



    • Further research is needed to explore its applications, potential toxicity, and environmental impact.




    Remember that this analysis is based on available information, and specific details may vary. For more precise data, consult the material safety data sheet (SDS) and relevant scientific literature12. If you have any additional questions, feel free to ask!


    properties

    IUPAC Name

    4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18N2O2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-16-7-5-4-6-13(16)12-18/h4-11,19H,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QYICZKGWVKXVTD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    314.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide

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